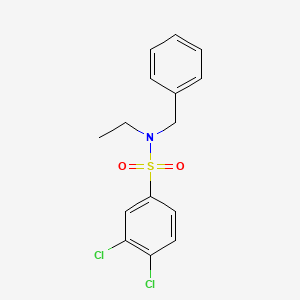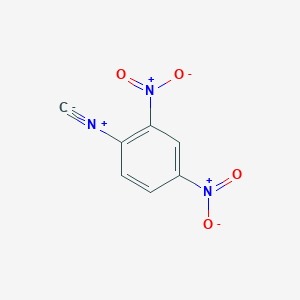
1-Isocyano-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-2,4-dinitrobenzene is an organic compound characterized by the presence of an isocyano group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,4-dinitrobenzene can be synthesized through a multi-step process involving the nitration of benzene derivatives followed by the introduction of the isocyano group. The nitration process typically involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the benzene ring. The isocyano group can then be introduced through a reaction with a suitable isocyanide precursor under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The isocyano group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Catalysts such as palladium on carbon or platinum, and reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or acyl chlorides in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the nitro groups.
Reduction: Amino derivatives of the original compound.
Electrophilic Aromatic Substitution: Functionalized benzene derivatives with new substituents on the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-isocyano-2,4-dinitrobenzene involves its interaction with molecular targets through covalent bonding. The isocyano group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial activity, where it targets essential metabolic enzymes in bacteria, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
1,2-Dinitrobenzene: Similar in structure but lacks the isocyano group.
1,3-Dinitrobenzene: Another isomer with different positioning of nitro groups.
1,4-Dinitrobenzene: Known for its use in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Uniqueness: The isocyano group allows for covalent interactions with biological targets, making it valuable in antimicrobial research and drug development .
Properties
IUPAC Name |
1-isocyano-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQBWLRSQFERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
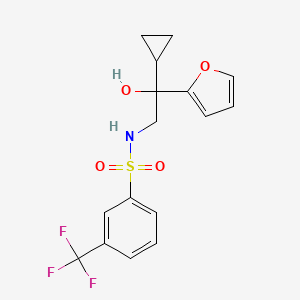
![Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate](/img/structure/B2920519.png)
![(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2920522.png)
![N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2920523.png)
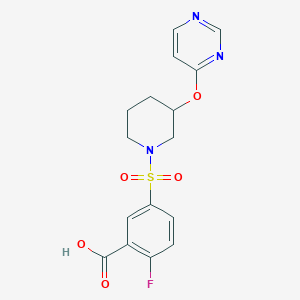
![N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2920526.png)
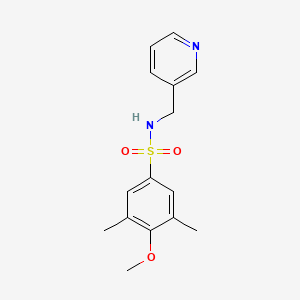
![6-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2920528.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2920529.png)
![3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B2920533.png)
![3,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2920534.png)
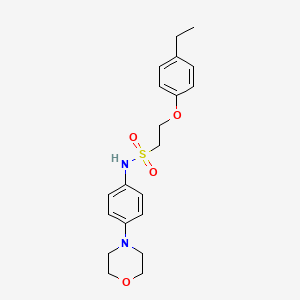
![8-benzyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2920537.png)
